molecular formula C11H15Br2NO B13246417 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol CAS No. 1391077-79-4

4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol

Cat. No.: B13246417
CAS No.: 1391077-79-4
M. Wt: 337.05 g/mol
InChI Key: BLYKCHWLRAPJSP-UHFFFAOYSA-N
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Description

4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol is an organic compound characterized by the presence of an amino group, a dimethylpropyl group, and two bromine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol typically involves the following steps:

    Bromination: The starting material, phenol, undergoes bromination to introduce bromine atoms at the 2 and 6 positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Alkylation: The brominated phenol is then subjected to alkylation with 1-amino-2,2-dimethylpropane. This step involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenol, followed by the addition of the alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated phenols.

Scientific Research Applications

4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe for studying enzyme interactions and biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol: Similar structure but with a methyl group instead of bromine atoms.

    4-(1-Amino-2,2-dimethylpropyl)-3-methylphenol: Another analog with a methyl group at a different position on the phenol ring.

Uniqueness

4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its methyl-substituted analogs.

Properties

CAS No.

1391077-79-4

Molecular Formula

C11H15Br2NO

Molecular Weight

337.05 g/mol

IUPAC Name

4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol

InChI

InChI=1S/C11H15Br2NO/c1-11(2,3)10(14)6-4-7(12)9(15)8(13)5-6/h4-5,10,15H,14H2,1-3H3

InChI Key

BLYKCHWLRAPJSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC(=C(C(=C1)Br)O)Br)N

Origin of Product

United States

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